molecular formula C16H14ClN3O2 B6428467 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034377-34-7

2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No. B6428467
CAS RN: 2034377-34-7
M. Wt: 315.75 g/mol
InChI Key: YBCJLCPKZPZDOK-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also has a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the planarity of the molecule, while the furan and pyrazole rings could introduce some degree of non-planarity . The chlorine atom would be expected to be electronegative, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzamide, furan, and pyrazole groups. The benzamide group could undergo reactions typical of carboxamides, such as hydrolysis. The furan ring, being aromatic, might undergo electrophilic substitution reactions . The pyrazole ring could potentially participate in reactions involving the nitrogen atoms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The compound could be of interest for further study, given the biological activities associated with benzamide, furan, and pyrazole groups. It could be explored for potential applications in medicinal chemistry, particularly if it shows promising biological activity .

properties

IUPAC Name

2-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCJLCPKZPZDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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